molecular formula C10H13FN2 B12957773 (R)-2-Fluoro-6-(pyrrolidin-2-yl)aniline

(R)-2-Fluoro-6-(pyrrolidin-2-yl)aniline

Katalognummer: B12957773
Molekulargewicht: 180.22 g/mol
InChI-Schlüssel: RCEGFGSEXSCMBG-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is a compound that features a fluorine atom, a pyrrolidine ring, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by fluorination and subsequent amination to introduce the aniline group .

Industrial Production Methods

Industrial production methods for ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Fluoro-6-(pyrrolidin-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products .

Wirkmechanismus

The mechanism of action of ®-2-Fluoro-6-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Fluoro-6-(pyrrolidin-2-yl)aniline is unique due to the combination of the fluorine atom, pyrrolidine ring, and aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H13FN2

Molekulargewicht

180.22 g/mol

IUPAC-Name

2-fluoro-6-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13FN2/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6,12H2/t9-/m1/s1

InChI-Schlüssel

RCEGFGSEXSCMBG-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)N

Kanonische SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.